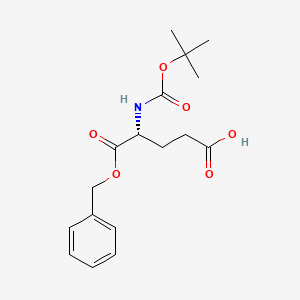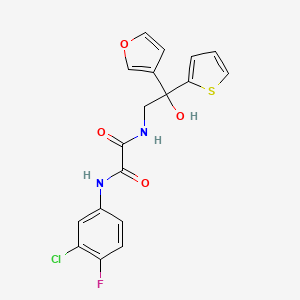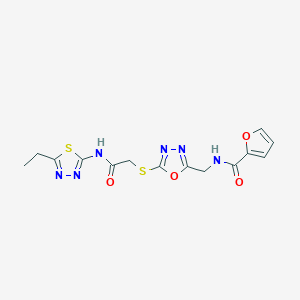![molecular formula C20H22F4N2OS B2497525 1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol CAS No. 338421-97-9](/img/structure/B2497525.png)
1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including catalytic hydroformylation, nucleophilic substitution, and cyclization reactions. For example, the synthesis of related neuroleptic agents Fluspirilen and Penfluridol, which contain similar structural motifs, utilizes rhodium-catalyzed hydroformylation of specific intermediates, demonstrating the complexity and precision required in synthesizing such molecules (Botteghi et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been determined through X-ray crystallography, revealing intricate details about their geometry, bonding, and conformation. For instance, the crystal structure analysis of a related compound showcased the compound's triclinic space group and provided insights into its stereochemistry and molecular interactions (N. G. Deniz & C. Ibiş, 2009).
Chemical Reactions and Properties
Chemical reactions involving fluorophenyl piperazino compounds include photochemical reactions, where the presence of a fluorophenyl group influences the reaction pathway, demonstrating the compound's reactivity and potential for modification (M. Mella, E. Fasani, & A. Albini, 2001).
Physical Properties Analysis
The physical properties, including the crystalline structure and thermal stability of similar compounds, are crucial for understanding their behavior under different conditions. For example, thermal and crystallographic studies have provided valuable information on the stability and solid-state properties of related molecules (S. Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, solubility, and functional group behavior, are essential for predicting the compound's interactions and potential applications. Studies on similar compounds have explored their reactivity patterns, offering insights into how structural elements like the piperazine and fluorophenyl groups affect chemical behavior (J. Dorsey et al., 2004).
Aplicaciones Científicas De Investigación
Chemical Analysis and Chromatography
- The development of methods for the separation and analysis of flunarizine hydrochloride and its degradation products using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) highlights the importance of analytical techniques in pharmaceutical quality control (El-Sherbiny et al., 2005).
Synthesis of Neuroleptic Agents
- Research into the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, involving key intermediates with structural similarities to the queried compound, demonstrates the compound's potential application in synthesizing therapeutically valuable chemicals (Botteghi et al., 2001).
Photochemistry of Quinolone Antibiotics
- Studies on the photochemistry of ciprofloxacin, a quinolone antibiotic with a piperazinyl moiety, provide insight into the stability and degradation pathways of similar compounds under light exposure, which is crucial for the development of stable pharmaceutical formulations (Mella et al., 2001).
Radiotracer Development for Neurological Research
- The synthesis of [18F]GBR 13119 as a potential radiotracer for the dopamine uptake system showcases the compound's relevance in developing diagnostic tools for neurological conditions (Haka et al., 1989).
Propiedades
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F4N2OS/c21-18-6-1-2-7-19(18)26-10-8-25(9-11-26)13-16(27)14-28-17-5-3-4-15(12-17)20(22,23)24/h1-7,12,16,27H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVYMZKCHTYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)
![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)
![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)


![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)


![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)
![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)